Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
CAS No.: 54346-27-9
Cat. No.: VC2777273
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54346-27-9 |
|---|---|
| Molecular Formula | C5H4N4O |
| Molecular Weight | 136.11 g/mol |
| IUPAC Name | 3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
| Standard InChI | InChI=1S/C5H4N4O/c10-5-7-3-6-4-1-2-8-9(4)5/h1-3H,(H,6,7,10) |
| Standard InChI Key | NYNNJBKGLLSTAZ-UHFFFAOYSA-N |
| SMILES | C1=C2N=CNC(=O)N2N=C1 |
| Canonical SMILES | C1=C2N=CNC(=O)N2N=C1 |
Introduction
Chemical Structure and Properties
Pyrazolo[1,5-a] triazin-4(3H)-one is characterized by its distinct heterocyclic framework consisting of a 5-membered pyrazole ring fused with a 6-membered 1,3,5-triazine ring, with a ketone group at the 4-position. This molecular architecture creates a planar structure with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions.
Structural Characteristics
The structure of Pyrazolo[1,5-a] triazin-4(3H)-one features several important characteristics:
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A fused bicyclic system where the fusion occurs between positions 1 and 5 of the pyrazole ring and the triazine component
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A carbonyl group at position 4, contributing to its reactivity and ability to form hydrogen bonds
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Multiple nitrogen atoms that serve as potential sites for hydrogen bonding, coordination with metals, and nucleophilic or electrophilic reactions
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A proton at the N3 position, indicated by the 3H designation in the name
These structural features contribute to the compound's potential utility in various chemical transformations and its ability to interact with biological targets.
Alternative Nomenclature
In scientific literature and databases, Pyrazolo[1,5-a] triazin-4(3H)-one is known by several alternative names, reflecting different perspectives on its structure:
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4-oxo-3H-pyrazolo[1,5-a]1,3,5-triazine
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Pyrazolo[1,5-a]-1,3,5-triazin-4-one
This variety of names reflects the tautomeric nature of the compound and different numbering conventions used in chemical nomenclature.
Structural Variations and Derivatives
Common Derivatives
Several derivatives of the Pyrazolo[1,5-a] triazin-4(3H)-one core structure have been reported, including:
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2-(Methylthio)pyrazolo[1,5-a] triazin-4(3H)-one (CAS No. 54346-18-8)
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8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a] triazin-4-ol (CAS No. 1453187-12-6)
These derivatives feature modifications at various positions of the core structure, introducing functional groups that can modulate the physical, chemical, and potentially biological properties of the compounds.
Structure-Activity Relationships
Applications and Biological Relevance
Pharmaceutical Applications
Nitrogen-rich heterocyclic compounds like Pyrazolo[1,5-a] triazin-4(3H)-one often exhibit biological activities that make them valuable in pharmaceutical research:
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As scaffolds for medicinal chemistry and drug discovery programs
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As potential kinase inhibitors due to their structural similarity to known inhibitor classes
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In the development of compounds with anti-inflammatory, antiviral, or anticancer properties
Synthetic Applications
Pyrazolo[1,5-a] triazin-4(3H)-one serves as an important building block in organic synthesis:
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As a substrate for further functionalization to create more complex molecules
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In the preparation of libraries for high-throughput screening
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As a starting material for the synthesis of compounds with specific properties for materials science applications
Analytical Chemistry
The unique structure of Pyrazolo[1,5-a] triazin-4(3H)-one makes it useful in analytical chemistry:
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As a reference standard for spectroscopic analysis
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In the development of chromatographic methods for related compounds
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As a model compound for studying heterocyclic chemistry
Physical and Spectroscopic Properties
Spectroscopic Characterization
The spectroscopic properties of Pyrazolo[1,5-a] triazin-4(3H)-one derivatives provide insights into the structural features of the parent compound. For the 2-methylthio derivative, the following spectroscopic data has been reported:
NMR Spectroscopy:
Mass Spectrometry:
Structural Confirmation
The structures of Pyrazolo[1,5-a] triazin-4(3H)-one and its derivatives can be confirmed using a combination of techniques:
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X-ray crystallography for definitive structural determination
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NMR spectroscopy for analysis of proton and carbon environments
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IR spectroscopy for identification of functional groups, particularly the carbonyl at position 4
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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